

# Application Note: Structural Confirmation of Pimelic Acid-d4 by NMR Spectroscopy

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## Compound of Interest

Compound Name: Pimelic Acid-d4

Cat. No.: B580547

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## Abstract

This document provides a detailed protocol for the structural confirmation of **Pimelic Acid-d4** using Nuclear Magnetic Resonance (NMR) spectroscopy. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are powerful non-destructive techniques for elucidating molecular structures. This application note outlines the sample preparation, data acquisition parameters, and expected spectral data for the verification of **Pimelic Acid-d4**, a stable isotope-labeled compound often used in metabolic research and as an internal standard in mass spectrometry-based quantification.

## Introduction

Pimelic acid is a dicarboxylic acid that plays a role in various metabolic pathways.<sup>[1]</sup> Its deuterated isotopologue, **Pimelic Acid-d4**, is a valuable tool in drug development and metabolic studies. The precise structural confirmation of this labeled compound is critical to ensure the accuracy and reliability of experimental results. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. This note details the use of NMR for the structural verification of **Pimelic Acid-d4**, assuming deuteration at the C-2 and C-6 positions, adjacent to the carboxylic acid groups.

## Experimental Protocols

### Materials

- **Pimelic Acid-d4** (presumed structure: Heptanedioic-2,2,6,6-d4 acid)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O)
- NMR tubes (5 mm)
- Pipettes and appropriate glassware
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

## Sample Preparation

- Accurately weigh 5-10 mg of **Pimelic Acid-d4**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry vial.
- Gently vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

Note on Solvent Choice: The choice of deuterated solvent is critical. DMSO-d<sub>6</sub> is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton signal is typically well-resolved. In solvents like D<sub>2</sub>O, the carboxylic acid protons will exchange with deuterium and become invisible in the <sup>1</sup>H NMR spectrum.<sup>[2][3]</sup>

## NMR Data Acquisition

<sup>1</sup>H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single pulse (zg30)
- Acquisition Time: 2-3 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64 (signal-to-noise dependent)
- Spectral Width: 0-16 ppm
- Temperature: 298 K

#### <sup>13</sup>C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled (zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Spectral Width: 0-200 ppm
- Temperature: 298 K

## Data Presentation

The expected chemical shifts for **Pimelic Acid-d4** are summarized below. These are predicted based on the known shifts of pimelic acid and the effects of deuterium substitution.

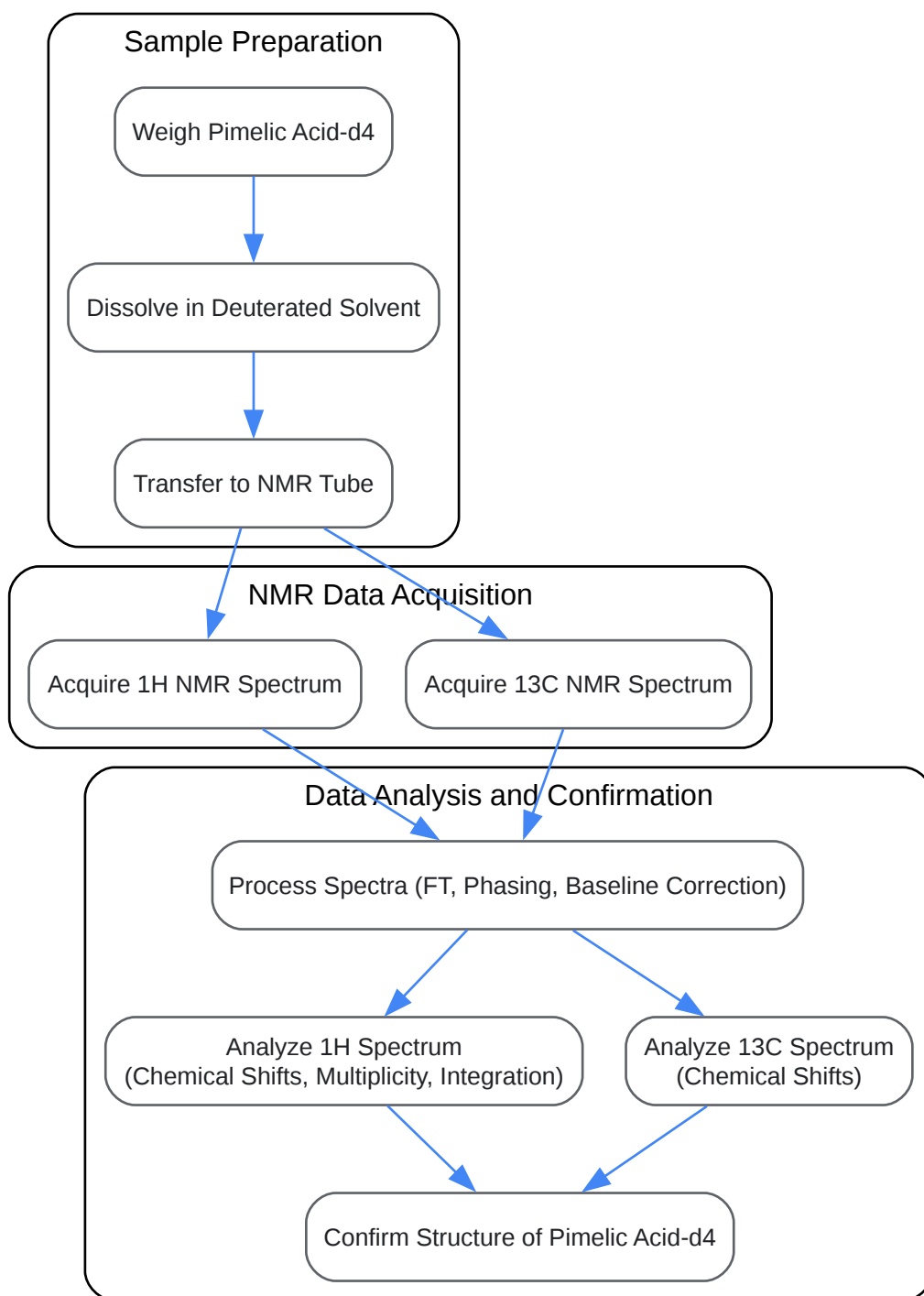
Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **Pimelic Acid-d4** (in DMSO-d<sub>6</sub>)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Notes
H-1, H-7 (COOH)	~12.0	Broad Singlet	2H	Disappears upon D <sub>2</sub> O exchange. <a href="#">[2]</a>
H-3, H-5	~1.5	Multiplet	4H	
H-4	~1.2-1.3	Multiplet	2H	

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **Pimelic Acid-d<sub>4</sub>** (in DMSO-d<sub>6</sub>)

Position	Chemical Shift (ppm)	Notes
C-1, C-7 (C=O)	~175-185	The carbonyl carbon chemical shift for carboxylic acids typically appears in this range. <a href="#">[2]</a> <a href="#">[4]</a>
C-2, C-6	~33-35	Signal will be a triplet due to coupling with deuterium and will have a lower intensity.
C-3, C-5	~24-26	
C-4	~28-30	

## Visualization of Experimental Workflow



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Caption: Workflow for Structural Confirmation of **Pimelic Acid-d4** by NMR.

## Discussion

The structural confirmation of **Pimelic Acid-d4** relies on several key observations in the NMR spectra:

- $^1\text{H}$  NMR: The absence of a signal around 2.2 ppm, which corresponds to the  $\alpha$ -protons (C-2 and C-6) in unlabeled pimelic acid, is the primary indicator of successful deuteration at these positions. The remaining proton signals for the methylene groups at C-3, C-4, and C-5 should be present with the expected chemical shifts and multiplicities. The broad singlet around 12 ppm is characteristic of the carboxylic acid protons.<sup>[2]</sup> Its disappearance after adding a drop of  $\text{D}_2\text{O}$  would confirm its assignment.
- $^{13}\text{C}$  NMR: The signals for the deuterated carbons (C-2 and C-6) will appear as triplets due to  $^{13}\text{C}$ - $^1\text{D}$  coupling and will be significantly less intense than the signals for the protonated carbons. This provides direct evidence for the location of the deuterium labels. The chemical shifts of the other carbon atoms should be consistent with the structure of pimelic acid.

## Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of **Pimelic Acid-d4**. By following the detailed protocols outlined in this application note, researchers can confidently verify the identity and isotopic labeling pattern of this important compound, ensuring the integrity of their scientific investigations. The combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provides a comprehensive and definitive structural elucidation.

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